molecular formula C15H12FNO4 B2425202 2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1005150-91-3

2-(4-Fluorophenyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B2425202
CAS RN: 1005150-91-3
M. Wt: 289.262
InChI Key: FFNNGZCWWSPFHR-UHFFFAOYSA-N
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Description

The compound “2-(4-Fluorobenzoyl)benzoic acid” is a fluorinated building block . It has a linear formula of FC6H4COC6H4CO2H and a molecular weight of 244.22 . It has been used to prepare starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . It was also used as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-Fluorobenzoyl)benzoic acid” includes a fluorine atom attached to a benzene ring, which is further attached to a carboxylic acid group .


Physical And Chemical Properties Analysis

The compound “2-(4-Fluorobenzoyl)benzoic acid” is a solid with a melting point of 138-140 °C . It has a molecular weight of 244.22 and its SMILES string is OC(=O)c1ccccc1C(=O)c2ccc(F)cc2 .

Scientific Research Applications

Fluorinated Anesthetics Synthesis

Suzuki–Miyaura Coupling

Crystallography and Solid-State Chemistry

Safety and Hazards

The safety data sheet for “2-(4-Fluorobenzoyl)benzoic acid” suggests that it should be stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents .

properties

IUPAC Name

3-(4-fluorophenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-8-1-3-9(4-2-8)17-7-15-6-5-10(21-15)11(14(19)20)12(15)13(17)18/h1-6,10-12H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNNGZCWWSPFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=C(C=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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